molecular formula C21H19F3N6O7P2 B12372921 GGPPS inhibitor RB-07-16

GGPPS inhibitor RB-07-16

Cat. No.: B12372921
M. Wt: 586.4 g/mol
InChI Key: WUZPMXBCFREYEO-UHFFFAOYSA-N
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Description

RB-07-16 is a novel C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). This compound has shown significant antitumor efficacy in multiple myeloma, pancreatic ductal adenocarcinoma, and colorectal cancer .

Preparation Methods

The synthesis of RB-07-16 involves the substitution of pyrazolo[3,4-d]pyrimidine at the C6 position with bisphosphonate groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RB-07-16 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RB-07-16 has a wide range of scientific research applications:

Mechanism of Action

RB-07-16 exerts its effects by inhibiting human geranylgeranyl pyrophosphate synthase (hGGPPS). This enzyme is involved in the prenylation of small GTP-binding proteins, which are crucial for cell proliferation, differentiation, and survival. By inhibiting hGGPPS, RB-07-16 downregulates the prenylation of proteins like Rap-1A, leading to apoptosis and reduced tumor growth .

Comparison with Similar Compounds

RB-07-16 is compared with other similar compounds, such as:

RB-07-16 is unique due to its specific C6 substitution with bisphosphonate groups, which enhances its antitumor efficacy and metabolic stability .

Properties

Molecular Formula

C21H19F3N6O7P2

Molecular Weight

586.4 g/mol

IUPAC Name

[[[1-methyl-6-[3-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C21H19F3N6O7P2/c1-30-18-15(10-25-30)17(29-20(38(32,33)34)39(35,36)37)27-16(28-18)11-3-2-4-12(9-11)19(31)26-14-7-5-13(6-8-14)21(22,23)24/h2-10,20H,1H3,(H,26,31)(H,27,28,29)(H2,32,33,34)(H2,35,36,37)

InChI Key

WUZPMXBCFREYEO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC(P(=O)(O)O)P(=O)(O)O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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